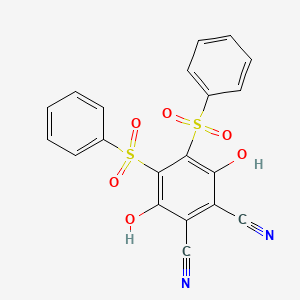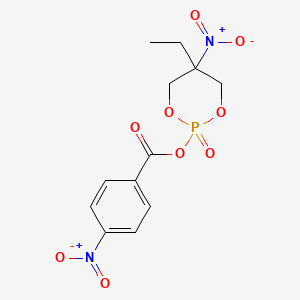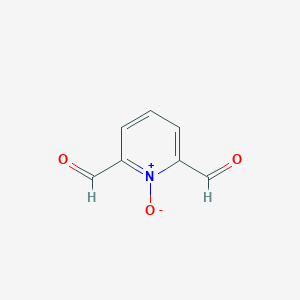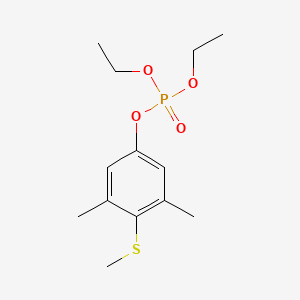
Dichloro(imino)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(imino)phosphanium is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to two chlorine atoms and an imino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dichloro(imino)phosphanium can be synthesized through the reaction of phosphorus trichloride with amines under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the product. The general reaction scheme is as follows:
PCl3+RNH2→RNPCl2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where phosphorus trichloride and amines are reacted under controlled temperature and pressure conditions. The process is optimized to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Dichloro(imino)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chlorine atoms can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents such as Grignard reagents or organolithium compounds are employed.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Alkyl or aryl-substituted phosphines.
Aplicaciones Científicas De Investigación
Dichloro(imino)phosphanium has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of dichloro(imino)phosphanium involves its interaction with nucleophiles and electrophiles. The phosphorus atom in the compound acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations where the compound serves as a key intermediate.
Comparación Con Compuestos Similares
- Phosphorus trichloride
- Phosphine oxides
- Alkyl or aryl-substituted phosphines
Comparison: Dichloro(imino)phosphanium is unique due to the presence of both chlorine and imino groups bonded to the phosphorus atom. This dual functionality imparts distinct reactivity compared to other organophosphorus compounds. For instance, while phosphorus trichloride is primarily used as a chlorinating agent, this compound can participate in a broader range of chemical reactions due to its imino group.
Propiedades
Número CAS |
14939-36-7 |
|---|---|
Fórmula molecular |
Cl2HNP+ |
Peso molecular |
116.89 g/mol |
Nombre IUPAC |
dichloro(imino)phosphanium |
InChI |
InChI=1S/Cl2HNP/c1-4(2)3/h3H/q+1 |
Clave InChI |
QTQOPTASXQXGFX-UHFFFAOYSA-N |
SMILES canónico |
N=[P+](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[2-(4-Nitrophenyl)hydrazinylidene]propanal](/img/structure/B14714403.png)



diphenyl-lambda~5~-phosphane](/img/structure/B14714432.png)




